N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C12H12N6O3S and its molecular weight is 320.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a complex organic compound that possesses significant potential for various biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and cytotoxic properties, along with relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a furan ring, an isoxazole ring, and a tetrazole moiety. This structural complexity contributes to its diverse biological activities. The molecular formula and weight are essential for understanding its pharmacokinetic properties, although specific details are not universally reported in the literature.
Antimicrobial Activity
Research indicates that derivatives of compounds containing furan and isoxazole rings exhibit promising antimicrobial properties. For instance:
- Case Study : In a study evaluating various N-(furan-2-ylmethyl)-1H-tetrazol-5-amines , several derivatives demonstrated strong antibacterial activity against standard strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) ranged from 0.25 to 4 µg/mL for the most active compounds, suggesting comparable efficacy to standard antibiotics like penicillin and ampicillin .
Compound | MIC (µg/mL) | Activity |
---|---|---|
Compound 6 | 4 | Strong against S. epidermidis |
Compound 8 | 0.25 | Effective against S. aureus |
Anti-inflammatory Properties
The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). This inhibition can lead to therapeutic effects in conditions characterized by inflammation:
- Research Finding : Inhibition studies suggest that similar compounds can modulate biochemical pathways linked to inflammation, potentially providing relief in conditions like arthritis .
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines:
- Case Study : A study assessed the cytotoxicity of related tetrazole derivatives against human cancer cell lines using the MTT assay. The results indicated that while many derivatives were noncytotoxic towards normal cell lines (HaCaT), some exhibited significant cytotoxicity against cancerous cells .
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 15 | Moderate cytotoxicity |
MCF7 | 20 | Low cytotoxicity |
The proposed mechanism of action involves the compound's ability to bind to specific biological targets, modulating enzyme activity and influencing cellular pathways. The presence of the tetrazole group is particularly noteworthy as it has been associated with enhanced biological activity in various studies.
Future Directions
While current research provides insights into the biological activities of this compound, further studies are required to fully elucidate its mechanisms and therapeutic potential. Future investigations should focus on:
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure influence biological activity.
- Clinical Trials : Assessing therapeutic applications in humans.
特性
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3S/c1-18-12(14-16-17-18)22-7-11(19)13-6-8-5-10(21-15-8)9-3-2-4-20-9/h2-5H,6-7H2,1H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCHSTCGVMVDNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。